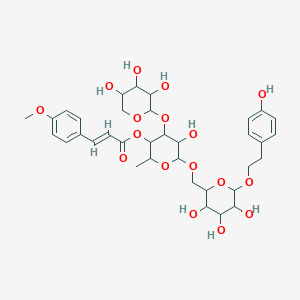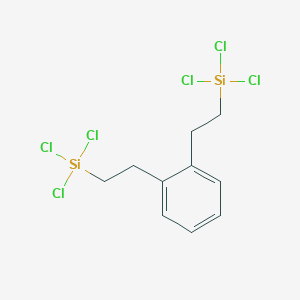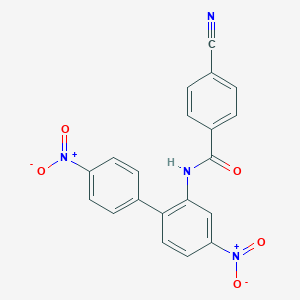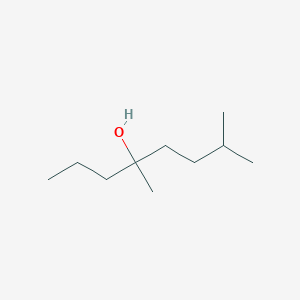![molecular formula C15H19BrO B009039 4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol CAS No. 103439-83-4](/img/structure/B9039.png)
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclolaurenol is a chemical compound with the molecular formula C15H19BrO and a molecular weight of 295.21 g/mol . It is a brominated phenol derivative, known for its presence in certain marine organisms, particularly sea hares of the genus Aplysia . Cyclolaurenol is recognized for its role in chemical communication systems within these species .
Preparation Methods
The synthesis of Cyclolaurenol involves several steps, typically starting from readily available precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization reactions to form the bicyclic structure . The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial production methods for Cyclolaurenol are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Cyclolaurenol undergoes various chemical reactions, including:
Oxidation: Cyclolaurenol can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert Cyclolaurenol to its corresponding alcohols or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the Cyclolaurenol molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Cyclolaurenol has several scientific research applications:
Chemistry: In organic chemistry, Cyclolaurenol is used as a model compound to study brominated phenols and their reactivity.
Industry: Cyclolaurenol’s unique chemical properties make it a candidate for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Cyclolaurenol involves its interaction with specific molecular targets. In marine organisms, it is believed to act as a chemical signal, influencing behavior and communication . The exact molecular pathways and targets are still under investigation, but it is known to interact with receptor proteins and other cellular components to exert its effects.
Comparison with Similar Compounds
Cyclolaurenol can be compared with other brominated phenols and bicyclic compounds. Similar compounds include:
Cyclolaurene: A related compound with a similar structure but lacking the hydroxyl group.
Cyclolaurenol acetate: An acetylated derivative of Cyclolaurenol, which has different chemical properties and reactivity.
Cyclolaurenol is unique due to its specific bromination pattern and the presence of the hydroxyl group, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
103439-83-4 |
|---|---|
Molecular Formula |
C15H19BrO |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-6-12(16)11(7-13(9)17)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChI Key |
JRJXKJHWKWCZNE-ONERCXAPSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
Isomeric SMILES |
CC1=CC(=C(C=C1O)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


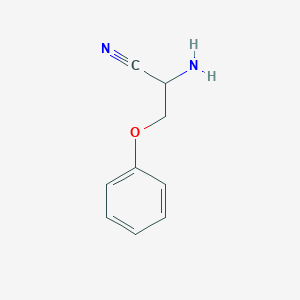
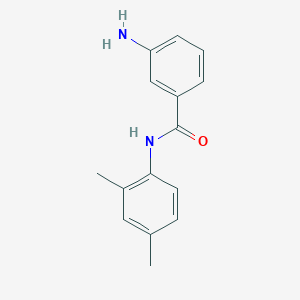
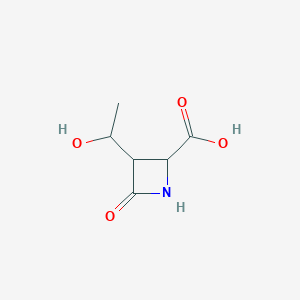
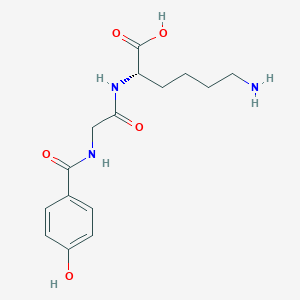
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
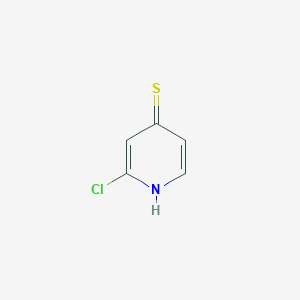
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
